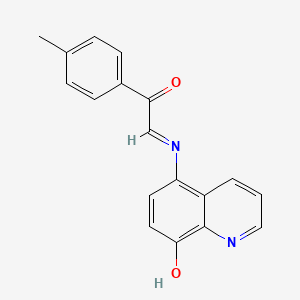
5-((p-Methylbenzoyl)methylenamino)-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((p-Methylbenzoyl)methylenamino)-8-quinolinol is a complex organic compound that belongs to the class of quinolinol derivatives This compound is characterized by the presence of a quinolinol core structure, which is substituted with a p-methylbenzoyl group and a methylenamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((p-Methylbenzoyl)methylenamino)-8-quinolinol typically involves a multi-step process that includes the formation of the quinolinol core, followed by the introduction of the p-methylbenzoyl group and the methylenamino linkage. One common synthetic route involves the following steps:
Formation of the Quinolinol Core: The quinolinol core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-aminobenzophenone and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the p-Methylbenzoyl Group: The p-methylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction using p-methylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Formation of the Methylenamino Linkage: The methylenamino linkage can be formed through a condensation reaction between the quinolinol core and an appropriate amine, such as p-methylbenzylamine, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-((p-Methylbenzoyl)methylenamino)-8-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinolinol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, to introduce different functional groups onto the quinolinol core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinol derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: It has been investigated for its potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 5-((p-Methylbenzoyl)methylenamino)-8-quinolinol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, such as zinc and copper, and form stable complexes. This interaction can modulate the activity of metalloenzymes and other metal-dependent biological processes. Additionally, the compound’s ability to intercalate into DNA and interact with proteins can influence various cellular pathways, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-((p-Methylbenzoyl)methylenamino)-8-hydroxyquinoline: Similar structure with a hydroxyl group instead of a quinolinol core.
5-((p-Methylbenzoyl)methylenamino)-8-quinazolinol: Similar structure with a quinazolinol core instead of a quinolinol core.
5-((p-Methylbenzoyl)methylenamino)-8-quinoxalinol: Similar structure with a quinoxalinol core instead of a quinolinol core.
Uniqueness
5-((p-Methylbenzoyl)methylenamino)-8-quinolinol is unique due to its specific substitution pattern and the presence of both the p-methylbenzoyl group and the methylenamino linkage. This unique structure imparts distinct electronic and steric properties, which can influence its reactivity, binding affinity, and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
26942-57-4 |
|---|---|
Formule moléculaire |
C18H14N2O2 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
2-(8-hydroxyquinolin-5-yl)imino-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H14N2O2/c1-12-4-6-13(7-5-12)17(22)11-20-15-8-9-16(21)18-14(15)3-2-10-19-18/h2-11,21H,1H3 |
Clé InChI |
OLRLYEDWHXAVAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=NC2=C3C=CC=NC3=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11838429.png)
![5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11838441.png)


![6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11838483.png)




![6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B11838512.png)
